

Stability of Hpk1-IN-26 in different solvents and temperatures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hpk1-IN-26**
Cat. No.: **B10857815**

[Get Quote](#)

Hpk1-IN-26: A Guide to Stability, Storage, and Handling

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, **Hpk1-IN-26**, in various solvents and at different temperatures. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for **Hpk1-IN-26**?

A1: For long-term storage, **Hpk1-IN-26** should be stored as a powder. Under these conditions, it is stable for up to 3 years at -20°C and for 2 years at 4°C[1][2].

Q2: How should I store **Hpk1-IN-26** once it is dissolved in a solvent?

A2: Once in solution, it is recommended to aliquot the stock solution and store it at -80°C or -20°C to minimize degradation from repeated freeze-thaw cycles. The stability of the stock solution is 6 months at -80°C and 1 month at -20°C[1][2].

Q3: What is the recommended solvent for preparing a stock solution of **Hpk1-IN-26**?

A3: The recommended solvent for preparing a stock solution of **Hpk1-IN-26** is dimethyl sulfoxide (DMSO).[\[1\]](#)[\[3\]](#)

Q4: I am having trouble dissolving **Hpk1-IN-26** in DMSO. What should I do?

A4: **Hpk1-IN-26** has a high solubility in DMSO, reaching up to 100 mg/mL.[\[1\]](#)[\[3\]](#) However, DMSO is hygroscopic (absorbs moisture from the air), which can significantly impact the solubility of the compound.[\[1\]](#)[\[3\]](#) It is crucial to use newly opened or anhydrous DMSO. To aid dissolution, you can utilize ultrasonication and gentle warming, with heating up to 80°C being permissible.[\[1\]](#)[\[3\]](#)

Q5: Can I prepare a stock solution of **Hpk1-IN-26** in aqueous buffers?

A5: Direct dissolution in aqueous buffers is not recommended due to the low aqueous solubility of **Hpk1-IN-26**. For in vivo experiments or cell-based assays requiring aqueous solutions, it is necessary to first prepare a concentrated stock solution in DMSO and then dilute it into the final aqueous medium containing co-solvents.

Q6: Are there established protocols for preparing **Hpk1-IN-26** for in vivo studies?

A6: Yes, there are established protocols for preparing formulations suitable for in vivo administration. These typically involve a multi-component solvent system to maintain solubility. For detailed protocols, please refer to the "Experimental Protocols" section below. It is recommended to prepare these working solutions freshly on the day of use.[\[1\]](#)

Data Presentation

Table 1: Stability of **Hpk1-IN-26** Powder

Storage Temperature	Stability Duration
-20°C	3 years [1] [2]
4°C	2 years [1] [2]

Table 2: Stability of **Hpk1-IN-26** in Solvent

Storage Temperature	Stability Duration
-80°C	6 months[1][2]
-20°C	1 month[1][2]

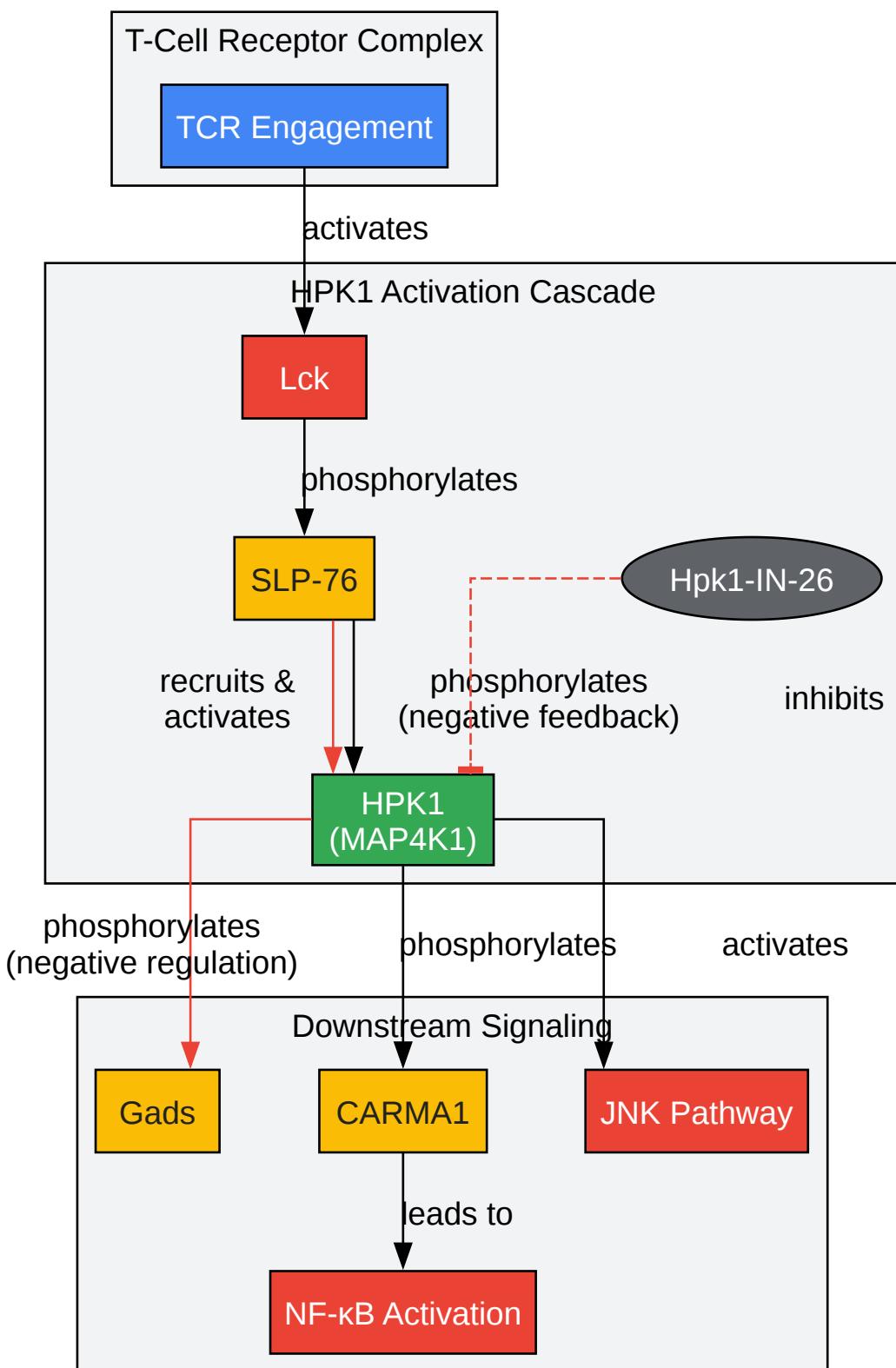
Table 3: Solubility of **Hpk1-IN-26**

Solvent	Maximum Concentration	Notes
DMSO	100 mg/mL (272.13 mM)	May require ultrasonic treatment and warming to 80°C. Use of newly opened DMSO is critical.[1][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.5 mg/mL (6.80 mM)	Requires ultrasonication to achieve a clear solution.[1][4]
10% DMSO, 90% (20% SBE- β-CD in Saline)	2.5 mg/mL (6.80 mM)	Requires ultrasonication to achieve a clear solution.[1]
10% DMSO, 90% Corn Oil	2.5 mg/mL (6.80 mM)	Requires ultrasonication to achieve a clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO

- Weigh the desired amount of **Hpk1-IN-26** powder in a sterile, sealable vial.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
- To facilitate dissolution, sonicate the solution in an ultrasonic bath and, if necessary, gently warm the vial to 80°C until the solution is clear.
- Once fully dissolved, allow the solution to cool to room temperature.


- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Protocol 2: Preparation of an In Vivo Formulation (2.5 mg/mL)

This protocol is an example and may require optimization based on the specific experimental requirements.

- Begin with a high-concentration stock solution of **Hpk1-IN-26** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add 400 µL of PEG300.
- To the PEG300, add 100 µL of the 25 mg/mL **Hpk1-IN-26** DMSO stock solution and mix thoroughly.
- Add 50 µL of Tween-80 to the mixture and mix until the solution is homogenous.
- Add 450 µL of saline to bring the total volume to 1 mL. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Use ultrasonication to ensure the final solution is clear.
- This formulation should be prepared fresh on the day of the experiment.[[1](#)]

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Simplified Hpk1 signaling pathway downstream of T-cell receptor (TCR) engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. glpbio.com [glpbio.com]
- 4. HPK1-IN-26 | HPK1/GLKb抑制剂 | MCE [medchemexpress.cn]
- To cite this document: BenchChem. [Stability of Hpk1-IN-26 in different solvents and temperatures]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10857815#stability-of-hpk1-in-26-in-different-solvents-and-temperatures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com